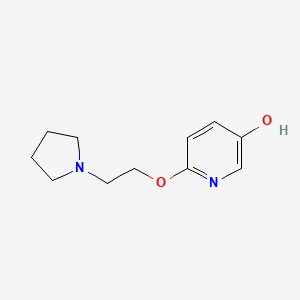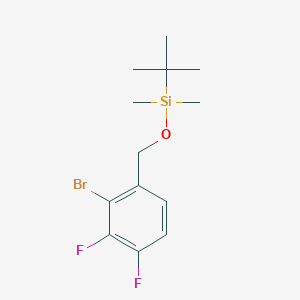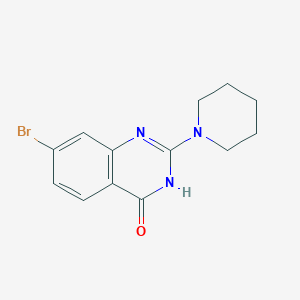
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% (7-Br-PQ) is a synthetic organic compound belonging to the quinazolin-4-ol family. It is a brominated derivative of quinazolin-4-ol, which is a heterocyclic compound with a 7-membered ring. 7-Br-PQ is a white, crystalline solid and is soluble in a variety of organic solvents, such as dimethyl sulfoxide (DMSO). It is an important compound for scientific research, with a variety of applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% has a variety of applications in scientific research. It is a useful reagent in the synthesis of other quinazolin-4-ols, such as 4-amino-2-bromoquinazoline and 7-bromo-2-methylquinazolin-4-ol. It is also used as a starting material in the synthesis of a variety of bioactive compounds, such as inhibitors of protein tyrosine phosphatases and inhibitors of the enzyme dihydrofolate reductase. Furthermore, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Wirkmechanismus
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% acts as an inhibitor of a variety of enzymes, including protein tyrosine phosphatases, dihydrofolate reductase, and acetylcholinesterase. Inhibition of these enzymes results in the disruption of various biochemical pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of protein tyrosine phosphatases by 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% leads to the disruption of various biochemical pathways, resulting in a variety of physiological effects. These effects include the inhibition of cell proliferation, the inhibition of cell migration, and the inhibition of angiogenesis. In addition, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to modulate the expression of genes involved in the regulation of cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% in laboratory experiments are its high purity (96%) and its solubility in a variety of organic solvents. Furthermore, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is relatively inexpensive and is commercially available. However, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is not suitable for use in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
The future research directions for 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% include the further exploration of its potential applications in drug discovery, such as the development of new inhibitors of protein tyrosine phosphatases, dihydrofolate reductase, and acetylcholinesterase. In addition, further research is needed to explore the potential therapeutic applications of 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%, such as its potential use in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to investigate the potential toxicity of 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% and to develop methods to reduce its toxicity.
Synthesemethoden
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% can be synthesized in a three-step procedure. The first step consists of the reaction of 4-amino-2-bromoquinazoline with piperidine in the presence of potassium carbonate, yielding the desired 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%. The second step is the purification of the 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% by recrystallization from ethyl acetate. The third step involves the determination of the purity of the 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% by high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
7-bromo-2-piperidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-9-4-5-10-11(8-9)15-13(16-12(10)18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKOPHPOCRDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC(=C3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
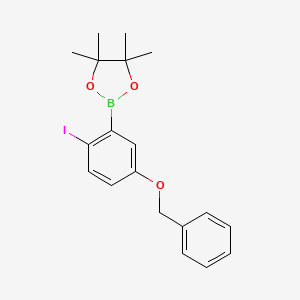
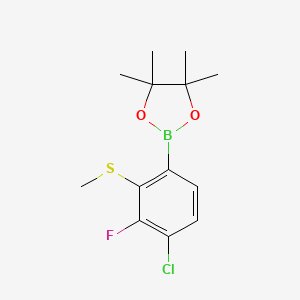
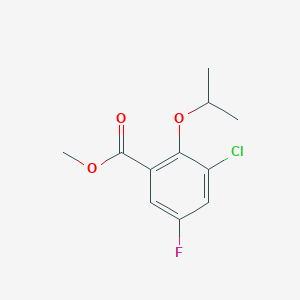
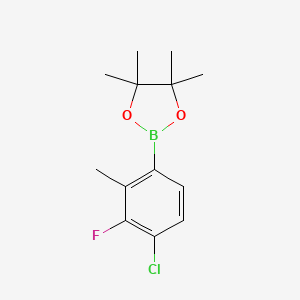

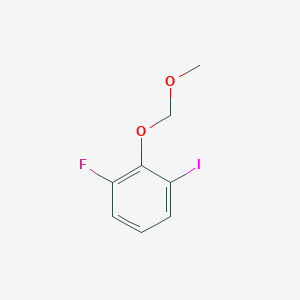
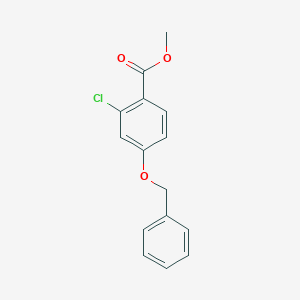


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
